molecular formula C21H22O9 B1227964 Natsudaidain CAS No. 35154-55-3

Natsudaidain

Cat. No.: B1227964
CAS No.: 35154-55-3
M. Wt: 418.4 g/mol
InChI Key: CCJBNIRSVUKABH-UHFFFAOYSA-N
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Preparation Methods

Natsudaidain can be isolated from Citrus plants using various extraction and purification techniques. One common method involves the use of methanol and formic acid for the extraction process . The compound can also be synthesized through chemical reactions involving the methylation of flavonoid precursors. Industrial production methods typically involve large-scale extraction from Citrus plant materials followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Natsudaidain undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form reduced flavonoid derivatives.

    Substitution: this compound can undergo substitution reactions where methoxy groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activity

Natsudaidain is a polymethoxyflavone primarily isolated from Citrus species, notably Citrus natsudaidai. This compound has garnered attention for its potential biological activities, particularly in the context of inflammatory responses and allergic reactions. This article explores the biological activity of this compound, focusing on its effects on mast cells, inflammatory mediators, and potential therapeutic applications.

Chemical Structure and Properties

This compound (5,6,7,8,3',4'-hexamethoxyflavone) is characterized by a complex structure that includes multiple methoxy groups. This structural configuration is believed to contribute to its biological activities, particularly its anti-inflammatory and antioxidant properties.

Inhibition of Inflammatory Mediators

Research has demonstrated that this compound exerts significant effects on various inflammatory mediators. Notably, studies using rat basophilic leukemia cells (RBL-2H3) have shown that this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). The mechanisms underlying these effects include:

  • Histamine Release : this compound showed a minimal effect on histamine release at lower concentrations (5-50 μM), but at higher concentrations (100-200 μM), it reduced histamine release to 89.8% and 71.5%, respectively .
  • TNF-α Production : A concentration of 6.8 μM this compound was required for a 50% reduction in TNF-α levels . This suggests a dose-dependent inhibition.
  • COX-2 Expression : this compound significantly inhibited both protein and mRNA levels of COX-2 in stimulated cells, indicating its potential as an anti-inflammatory agent .

MAPK Pathway Inhibition

The anti-inflammatory effects of this compound are mediated through the suppression of the p38 mitogen-activated protein kinase (MAPK) pathway. Studies indicate that this compound treatment leads to decreased phosphorylation of p38 MAPK in RBL-2H3 cells, which correlates with reduced TNF-α and COX-2 production .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of this compound in various contexts:

  • Allergic Reactions : In vitro studies have shown that this compound can inhibit mast cell activation during the late phase of immediate allergy responses, suggesting its potential utility in treating allergic conditions .
  • Cancer Research : Preliminary findings indicate that this compound may also play a role in cancer biology by modulating cell proliferation and apoptosis in certain cancer cell lines; however, further research is needed to elucidate these effects fully .

Comparative Biological Activity

The following table summarizes the comparative biological activities of this compound with other flavonoids:

CompoundHistamine Release InhibitionTNF-α InhibitionCOX-2 InhibitionMAPK Pathway Impact
This compoundModerate at high dosesYes (6.8 μM)YesSuppressed
NobiletinSignificantYesYesSuppressed
LuteolinSignificantYesYesSuppressed

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-5,6,7,8-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-15(23)14(22)13-17(26-3)19(27-4)21(29-6)20(28-5)18(13)30-16/h7-9,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJBNIRSVUKABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188655
Record name Natsudaidain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Natsudaidain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35154-55-3
Record name Natsudaidain
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35154-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Natsudaidain
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035154553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Natsudaidain
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NATSUDAIDAIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28441ILD21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Natsudaidain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 - 156 °C
Record name Natsudaidain
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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